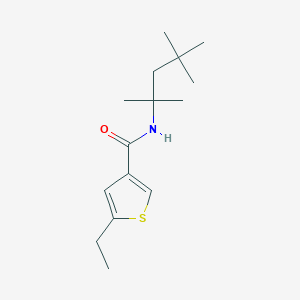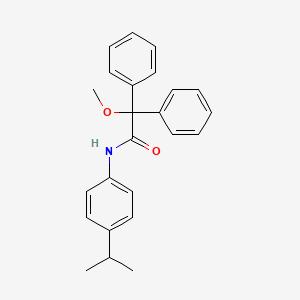![molecular formula C28H22BrN3OS B4265091 6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B4265091.png)
6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide
Overview
Description
6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinolinecarboxamide core, a thiazole ring, and multiple methyl and bromine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinolinecarboxamide core, followed by the introduction of the thiazole ring and the bromine and methyl substituents. Common reagents used in these reactions include brominating agents, thiazole precursors, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinolinecarboxamides.
Scientific Research Applications
6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide
- Ethyl 6-(3-bromo-4-methylphenyl)-6-oxohexanoate
- Tris (methylphenyl) phosphate
Uniqueness
This compound stands out due to its unique combination of a quinolinecarboxamide core and a thiazole ring, along with multiple methyl and bromine substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrN3OS/c1-16-4-8-19(9-5-16)25-15-23(22-14-21(29)12-13-24(22)30-25)27(33)32-28-31-26(18(3)34-28)20-10-6-17(2)7-11-20/h4-15H,1-3H3,(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVBYXGXNHAKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=NC(=C(S4)C)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4265014.png)
![5-BENZYL-2-{[2-(2-NITROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B4265021.png)

![N-{4-[2,4-BIS(2-METHYL-2-BUTANYL)PHENOXY]BUTYL}-5-ETHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B4265032.png)


![N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide](/img/structure/B4265049.png)
![6-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4265080.png)
![3,4-Dimethyl-6-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4265086.png)
![N-[5-METHYL-4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE](/img/structure/B4265100.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4265104.png)
![2-(3,4-dimethylphenyl)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B4265107.png)
![6-bromo-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265113.png)
![2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265125.png)
